4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

Übersicht

Beschreibung

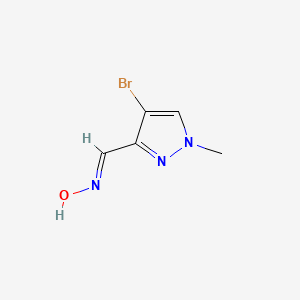

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is a heterocyclic compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it valuable for developing drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance anti-tumor activity against specific cancer cell lines. In one study, derivatives of 4-bromo-1-methyl-1H-pyrazole were synthesized and tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro .

Agricultural Science

This compound is also explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide. The bromine atom enhances the lipophilicity of the molecule, which may improve its efficacy in penetrating plant tissues.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of 4-bromo-1-methyl-1H-pyrazole derivatives against common weeds. The results indicated that certain derivatives effectively inhibited weed growth at concentrations lower than traditional herbicides, suggesting a lower environmental impact .

| Compound | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Bromo derivative | Amaranthus retroflexus | 85% inhibition at 50 ppm |

Material Science

In material science, this compound is being investigated for its potential use in synthesizing novel polymers and materials with specific functional properties.

Case Study: Polymer Synthesis

Research has focused on using this compound as a monomer in polymerization reactions to create materials with enhanced thermal stability and mechanical properties. For example, polymers derived from pyrazole compounds have shown improved resistance to heat and chemicals compared to conventional polymers .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the oxime derivative.

1-Methyl-4-bromo-1H-pyrazole-3-carbaldehyde: Another related compound with similar structural features.

4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in various chemical syntheses.

Uniqueness

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is unique due to the presence of both the bromine and oxime functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime (CAS No. 287922-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxime derivative, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The compound features a pyrazole ring, which is known for its biological activity, and a bromine atom that may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that oxime derivatives, including this compound, exhibit significant anticancer properties. Oximes have been identified as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are crucial in cell cycle regulation and tumor growth .

Case Study: Kinase Inhibition

A study evaluating the biological activity of different pyrazole derivatives found that compounds similar to this compound demonstrated IC values in the nanomolar range against key kinases:

| Compound | Target Kinase | IC (µM) |

|---|---|---|

| This compound | CDK2 | 0.95 |

| Other derivatives | Aurora A | 0.067 |

| Other derivatives | B-Raf | 0.30 |

These findings suggest that the compound may serve as a promising lead for anticancer drug development .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been assessed for antimicrobial activity. Research on related pyrazole derivatives has shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation or induction of apoptosis in cancer cells . Additionally, the compound's ability to disrupt biofilm formation in bacteria suggests a multifaceted approach to combating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Ethynyl-3-phenylpyrazin-2-amine | Ethynyl group addition | Anticancer and antimicrobial |

| Isoquinolin derivatives | Isoquinoline moiety | DNA intercalation and kinase inhibition |

| Other pyrazoles | Varied substitutions on the pyrazole ring | Diverse anticancer activities |

The presence of both the bromine atom and the oxime functional group in this compound contributes to its distinct biological profile compared to these other compounds .

Q & A

Q. Basic Synthesis and Optimization

Q: What are the critical synthetic steps for preparing 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime, and how can researchers optimize yield? A: The synthesis typically involves:

Bromination : Introducing bromine at the 4-position of 1-methyl-1H-pyrazole-3-carbaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Oxime Formation : Reacting the aldehyde group with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at reflux.

Key Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Adjust pH during oxime formation to stabilize intermediates (ideal pH 4–5).

- Purify via recrystallization or column chromatography to isolate high-purity product.

Reference : Similar multi-step syntheses for pyrazole-oxime derivatives are detailed in structural studies .

Q. Structural Confirmation Techniques

Q: Which analytical methods are most reliable for confirming the molecular structure of this oxime derivative? A: A combination of techniques is essential:

- X-ray Crystallography : Resolves 3D molecular geometry. Software like SHELXL refines crystallographic data to confirm bond lengths/angles (e.g., C=N oxime bond ~1.28 Å) .

- Spectroscopy :

Q. Challenges in Crystallization

Q: How can researchers overcome difficulties in crystallizing this compound for X-ray analysis? A: Common challenges and solutions include:

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.

- Temperature Gradients : Gradual cooling from 40°C to room temperature promotes ordered crystal growth.

- Additives : Small amounts of ethyl acetate or methanol can disrupt amorphous aggregation.

Case Study : A related pyrazole-oxime derivative crystallized in the monoclinic space group after optimizing solvent polarity .

Q. Biological Activity Profiling

Q: What methodologies are used to evaluate the biological potential of this compound? A: Key approaches include:

- Enzyme Inhibition Assays : Test interactions with targets like DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) using fluorometric or colorimetric assays.

- Antimicrobial Screening : Assess against bacterial/fungal strains via microdilution methods (e.g., MIC determination).

- Computational Docking : Predict binding modes using software like AutoDock Vina, leveraging crystallographic data for accuracy.

Insight : Pyrazole derivatives exhibit diverse bioactivity (antimicrobial, antitumor) due to their electron-rich heterocyclic core .

Q. Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in the lab? A: Key considerations:

- Toxicity Mitigation : Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Ventilation : Work in fume hoods to prevent inhalation of volatile byproducts.

- Storage : Store in airtight containers at –20°C, away from light and moisture .

Note : While phosgene oxime (a related compound) has established AEGL-1 values (e.g., 0.17 mg/m for 10-min exposure), extrapolate cautiously for this derivative .

Q. Resolving Data Contradictions

Q: How should researchers address discrepancies between experimental data and computational predictions? A: Systematic validation steps:

Cross-Validate Spectra : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).

Check Crystallographic Parameters : Ensure thermal displacement parameters (U) align with expected molecular motion .

Replicate Experiments : Confirm reproducibility under identical conditions.

Example : A study resolved conflicting IR peaks by re-measuring under anhydrous conditions, ruling out solvent interference .

Q. Advanced Applications in Drug Discovery

Q: How can this compound serve as a scaffold for designing novel therapeutics? A: Strategies include:

- Derivatization : Introduce substituents (e.g., fluorophenyl groups) to enhance binding affinity or metabolic stability.

- Structure-Activity Relationship (SAR) : Modify the oxime group to probe electronic effects on bioactivity.

Case Study : Fluorinated pyruvate oxime derivatives showed improved enzyme inhibition (lower pKa, higher Ki) due to electron-withdrawing effects .

Q. Stability Under Experimental Conditions

Q: What factors influence the stability of this oxime during reactions? A: Critical factors:

- pH Sensitivity : Oximes hydrolyze under strongly acidic/basic conditions. Maintain neutral pH during storage.

- Light Exposure : Protect from UV radiation to prevent decomposition.

- Temperature : Avoid prolonged heating above 60°C to prevent retro-aldol reactions.

Reference : Stability studies on analogous compounds recommend argon atmospheres for sensitive intermediates .

Eigenschaften

IUPAC Name |

(NE)-N-[(4-bromo-1-methylpyrazol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-9-3-4(6)5(8-9)2-7-10/h2-3,10H,1H3/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFKQLHHHNRNCN-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.